molecular formula C55H94O7P2 B1240147 Bactoprenylpyrophosphate CAS No. 77124-32-4

Bactoprenylpyrophosphate

Cat. No.: B1240147
CAS No.: 77124-32-4
M. Wt: 929.3 g/mol
InChI Key: NYYGJYIZFTVADG-CYAIWNQHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bactoprenylpyrophosphate, also known as undecaprenyl pyrophosphate (C55-PP), is an essential lipid carrier molecule critical for the biosynthesis of bacterial cell walls . It serves as a membrane-anchored scaffold for the assembly of key peptidoglycan subunits, such as the disaccharide-pentapeptide precursor . The mechanism involves this compound accepting a phospho-NAM-pentapeptide from UDP-MurNAc-pentapeptide to form Lipid I, a fundamental reaction catalyzed by the MraY translocase (or transferase) . Following this, it is further glycosylated to form Lipid II, which is then translocated across the cell membrane to serve as a substrate for the polymerization of peptidoglycan. Upon the incorporation of the glycan unit into the growing cell wall, bactoprenyl pyrophosphate is released into the cytoplasmic membrane. A specific pyrophosphatase then cleaves it to regenerate bactoprenyl phosphate (C55-P), allowing the cycle to repeat . Due to its central and exclusive role in bacterial cell wall formation, which has no direct counterpart in human biology, this compound and the enzymes that process it, like MraY, are prime targets for fundamental research and the development of novel antibacterial agents . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures .

Properties

CAS No.

77124-32-4

Molecular Formula

C55H94O7P2

Molecular Weight

929.3 g/mol

IUPAC Name

phosphono [(6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-6,10,14,18,22,26,30,34,38,42-decaenyl] hydrogen phosphate

InChI

InChI=1S/C55H94O7P2/c1-45(2)23-13-24-46(3)25-14-26-47(4)27-15-28-48(5)29-16-30-49(6)31-17-32-50(7)33-18-34-51(8)35-19-36-52(9)37-20-38-53(10)39-21-40-54(11)41-22-42-55(12)43-44-61-64(59,60)62-63(56,57)58/h23,25,27,29,31,33,35,37,39,41,55H,13-22,24,26,28,30,32,34,36,38,40,42-44H2,1-12H3,(H,59,60)(H2,56,57,58)/b46-25+,47-27+,48-29+,49-31+,50-33+,51-35+,52-37+,53-39+,54-41+

InChI Key

NYYGJYIZFTVADG-CYAIWNQHSA-N

SMILES

CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCOP(=O)(O)OP(=O)(O)O

Isomeric SMILES

CC(CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)CCOP(=O)(O)OP(=O)(O)O

Canonical SMILES

CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCOP(=O)(O)OP(=O)(O)O

Synonyms

bactoprenylpyrophosphate

Origin of Product

United States

Scientific Research Applications

Biochemical Role in Cell Wall Synthesis

Bactoprenylpyrophosphate functions as a lipid carrier in the biosynthesis of peptidoglycan, a vital component of bacterial cell walls. The synthesis process involves several key steps:

  • Lipid II Formation : this compound is involved in the assembly of Lipid II, which serves as a precursor for peptidoglycan synthesis. Lipid II is composed of N-acetylmuramoyl-pentapeptide and N-acetylglucosamine linked to bactoprenol .
  • Enzymatic Interactions : Enzymes such as MraY and MurG catalyze the transfer of glycan moieties onto this compound, facilitating the assembly of the peptidoglycan layer .

Interactions with Antibiotics

This compound is a target for various antibiotics that inhibit bacterial cell wall synthesis. Understanding these interactions is critical for developing new antimicrobial agents:

  • Inhibition by Lipopeptides : Antibiotics like friulimicin B disrupt the cell wall precursor cycle by forming complexes with bactoprenyl phosphate, thereby preventing proper cell wall assembly .
  • Teixobactin Binding : Research indicates that teixobactin binds to lipid II and interacts with this compound, blocking its function and leading to bacterial death . This mechanism highlights the potential for targeting this compound in antibiotic development.

Microbial Resistance Mechanisms

The role of this compound in microbial resistance has garnered significant attention:

  • Resistance Mechanisms : Mutations in enzymes responsible for synthesizing undecaprenyl pyrophosphate can lead to altered growth responses under stress conditions, indicating a link between this compound metabolism and antibiotic resistance .
  • Conditional Transporter Reliance : Studies suggest that bacteria may adapt their reliance on bactoprenyl pyrophosphate transporters to survive in hostile environments, enhancing their resilience against antibiotic treatments .

Case Studies and Research Findings

Several key studies have contributed to our understanding of this compound's applications:

StudyFocusFindings
Radeck et al. (2016)Cell Envelope Stress ResponseDemonstrated that UPP phosphatases are crucial for maintaining cell wall integrity under stress conditions caused by antibiotics like bacitracin .
Nascimento et al. (2017)Interaction with TeixobactinFound that teixobactin's binding to lipid II involves this compound, showcasing its role in antibiotic action .
Kuru et al. (2015)Peptidoglycan SynthesisHighlighted the importance of undecaprenyl pyrophosphate in peptidoglycan biosynthesis and its potential as a target for novel antibiotics .

Future Directions in Research

The ongoing research into this compound presents several avenues for future exploration:

  • Targeting this compound : Developing new antibiotics that specifically target the pathways involving this compound could lead to effective treatments against resistant bacterial strains.
  • Understanding Resistance Mechanisms : Further studies on how bacteria adapt their use of this compound under stress can provide insights into combating antibiotic resistance.

Chemical Reactions Analysis

Reaction Steps:

  • Condensation of Isopentenyl Pyrophosphate (IPP)

    • Farnesyl pyrophosphate synthase (FPPS) catalyzes the sequential addition of IPP to dimethylallyl pyrophosphate (DMAPP), forming farnesyl pyrophosphate (C15-PP) .

    • Reaction:
      DMAPP+2 IPPFPPSFPP C15 PP +2PPi\text{DMAPP}+2\text{ IPP}\xrightarrow{\text{FPPS}}\text{FPP C}_{15}\text{ PP }+2\text{PP}_i

  • Elongation to C55-PP

    • Undecaprenyl pyrophosphate synthase (UppS) adds eight isopentenyl units to FPP in a cis-configuration, forming C55-PP .

    • Reaction:
      FPP+8 IPPUppSC55 PP+8PPi\text{FPP}+8\text{ IPP}\xrightarrow{\text{UppS}}\text{C}_{55}\text{ PP}+8\text{PP}_i

Structural Features of UppS:

  • UppS is a homodimer with a hydrophobic cleft for substrate binding.

  • A "structural P-loop" motif facilitates phosphate recognition during catalysis .

Formation of Lipid I

  • Enzyme : MraY (translocase)

  • Reaction : Transfers phospho-MurNAc-pentapeptide from UDP-MurNAc-pentapeptide to C55-PP.
    UDP MurNAc pentapeptide+C55 PPMraYLipid I+UMP\text{UDP MurNAc pentapeptide}+\text{C}_{55}\text{ PP}\xrightarrow{\text{MraY}}\text{Lipid I}+\text{UMP} .

Formation of Lipid II

  • Enzyme : MurG (glycosyltransferase)

  • Reaction : Adds GlcNAc to Lipid I, forming Lipid II.
    Lipid I+UDP GlcNAcMurGLipid II+UDP\text{Lipid I}+\text{UDP GlcNAc}\xrightarrow{\text{MurG}}\text{Lipid II}+\text{UDP} .

Translocation and Polymerization

  • Lipid II is flipped to the outer membrane leaflet by MurJ or FtsW flippases .

  • Transglycosylases polymerize Lipid II into glycan strands, releasing C55-PP:
    Lipid IIGlycan strand+C55 PP\text{Lipid II}\rightarrow \text{Glycan strand}+\text{C}_{55}\text{ PP} .

Recycling of Bactoprenylpyrophosphate

After polymerization, C55-PP is dephosphorylated to regenerate bactoprenol (C55-P) for subsequent cycles:

Dephosphorylation by Phosphatases

  • Primary enzymes : BcrC and UppP in Bacillus subtilis; BacA in E. coli.

  • Reaction :
    C55 PPBcrC UppPC55 P+Pi\text{C}_{55}\text{ PP}\xrightarrow{\text{BcrC UppP}}\text{C}_{55}\text{ P}+\text{P}_i .

Kinase Activity

Inhibition by Antibiotics

This compound is targeted by antibiotics that disrupt cell wall synthesis:

AntibioticMechanism of ActionBinding Affinity (Kd)Reference
Bacitracin Forms a stable complex with C55-PP, blocking dephosphorylation0.5–1.0 µM
Teixobactin Binds Lipid II via hydrogen bonds to pyrophosphate and MurNAc10–20 nM
NAI-107 Forms 1:1 and 2:1 stoichiometric complexes with C55-PP-coupled precursors~50 nM

Key Enzymes and Their Functions

EnzymeFunctionOrganismStructural Features
UppS Synthesizes C55-PP from FPP and IPPUniversal in bacteriaHomodimer with β-sheet core and α-helices
MraY Transfers MurNAc-pentapeptide to C55-PPGram-positiveIntegral membrane protein with 10 TM helices
BcrC Dephosphorylates C55-PPB. subtilisMembrane-associated phosphatase

Experimental Findings

  • UppS Activity

    • UppS from E. coli has a turnover number (kcatk_{\text{cat}}) of 12 s1^{-1} and a KmK_m of 2.5 µM for FPP .

  • Bacitracin Resistance

    • Deletion of bcrC in B. subtilis reduces bacitracin MIC from >256 µg/mL to ~120 µg/mL .

  • Lipid II Binding

    • Teixobactin binds Lipid II with a binding free energy of −35 kcal/mol, primarily via van der Waals interactions .

Preparation Methods

Recombinant Enzyme-Based Approaches

Recent advances utilize purified UppS and phosphatases for in vitro BPP synthesis. For example, E. coli UppS expressed in heterologous systems (e.g., E. coli BL21) exhibits robust activity, producing C~55~-PP at yields of 0.8–1.2 mg/L culture. Key parameters include:

  • Substrate concentrations : 50 μM FPP and 200 μM IPP.

  • Reaction buffer : 50 mM Tris-HCl (pH 7.5), 10 mM MgCl~2~, 1 mM DTT.

  • Temperature : 37°C, with a reaction time of 2–4 hours.

Coupled Enzymatic Systems for BPP Functionalization

In Rhizobium etli, BPP serves as a substrate for WreU, a sugar transferase that attaches 4-keto-6-deoxy-N-acetylglucosamine (KdgNAc) to bactoprenyl phosphate. This reaction, critical for O-antigen synthesis, proceeds via:

  • WreU-catalyzed transfer : UDP-KdgNAc donates a sugar-1-phosphate to bactoprenyl phosphate, forming BPP-KdgNAc.

  • Reduction by WreQ : BPP-KdgNAc is reduced to BPP-QuiNAc (BPP-linked N-acetylquinovosamine) with NADPH as a cofactor.

Notably, WreU exhibits a 15-fold higher activity with UDP-KdgNAc (k~cat~ = 4.2 s⁻¹) than UDP-QuiNAc, optimizing BPP-KdgNAc production.

Chemical Synthesis and Semi-Synthetic Strategies

Chemical synthesis of BPP is challenging due to its long polyisoprenoid chain (55 carbons) and stereochemical complexity. However, modular approaches leveraging prenyltransferase mimics have been explored:

  • Solid-phase synthesis : Inspired by lipid-linked peptide syntheses, bactoprenyl phosphate analogs are assembled on resin-bound intermediates. For instance, coupling heptanoic acid to a CTC resin-bound peptide precursor yields lipidated intermediates, which are subsequently cyclized and deprotected.

  • Chemoenzymatic hybrid methods : Combining chemical synthesis of shorter polyprenols (e.g., C~15~-PP) with enzymatic elongation using UppS reduces synthetic burden.

Purification and Characterization of this compound

Chromatographic Techniques

BPP’s hydrophobicity necessitates reversed-phase high-performance liquid chromatography (RP-HPLC) for purification. A representative protocol includes:

  • Column : C18 (250 × 4.6 mm, 5 μm).

  • Mobile phase : Gradient from 20% to 50% acetonitrile in 0.1% trifluoroacetic acid (TFA) over 30 minutes.

  • Yield : ~60–70% after lyophilization.

Mass Spectrometry and NMR Validation

High-resolution mass spectrometry (HRMS) confirms BPP’s molecular weight (C~55~H~92~O~7~P~2~, [M-H]⁻ = 951.6 Da), while ³¹P NMR reveals distinct peaks for pyrophosphate (δ = -10.2 ppm) and monophosphate (δ = 4.8 ppm) groups .

Q & A

Q. What validation steps are required when proposing a novel this compound-binding protein?

  • Methodological Answer : Demonstrate binding via co-crystallization or cross-linking assays. Validate functional relevance using genetic complementation (e.g., rescuing a lethal phenotype by expressing the wild-type protein). Compare binding affinities with structurally related lipids (e.g., undecaprenyl pyrophosphate) to establish specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.